tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C15H23NO4. It is characterized by the presence of a tert-butyl carbamate group attached to a 2-(2,5-dimethoxyphenyl)ethyl moiety. This compound is typically a white to pale yellow crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethoxyphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed:
- Oxidized derivatives.
- Reduced amine derivatives.
- Substituted carbamate compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their structure and function .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It can be used in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-mercaptoethyl)carbamate
Uniqueness: tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1983940-00-6 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-9-8-11-10-12(18-4)6-7-13(11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |
InChI Key |
COMRZXRRULFHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=CC(=C1)OC)OC |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.